m-Cresol (3-methylphenol) is a foundational monomethylated phenol utilized extensively as a chemical intermediate in the synthesis of agrochemicals, antioxidants, and high-performance polymers [1]. As a clear to yellowish liquid at standard room temperature, it offers distinct handling advantages over its solid isomers . Industrially, m-cresol is valued for its specific substitution pattern, which provides three highly reactive sites (two ortho and one para to the hydroxyl group). This structural feature dictates its specific utility in producing highly cross-linked phenolic resins, synthetic thymol, and structurally exact organophosphate insecticides. For procurement teams, specifying high-purity m-cresol rather than mixed cresylic acids ensures reproducible reaction kinetics and eliminates isomer-driven side reactions in sensitive downstream syntheses [1].
Substituting m-cresol with p-cresol, o-cresol, or crude mixed cresols (tricresol) fundamentally alters both process engineering and final product chemistry [1]. Physically, p-cresol and o-cresol are solids at standard room temperature, requiring heated infrastructure to prevent pipeline blockages, whereas m-cresol remains a pumpable liquid[1]. Chemically, the position of the methyl group dictates downstream reactivity. In polymer chemistry, substituting m-cresol with p-cresol reduces the available reactive sites from three to two, preventing the formation of fully cross-linked, high-strength thermosetting resins [2]. In fine chemical synthesis, the meta-positioned methyl group is an absolute structural prerequisite for synthesizing specific molecules like thymol or the insecticide fenitrothion; using an isomeric substitute will yield completely inactive or off-target compounds, rendering generic substitution impossible for these applications [2].
m-Cresol exhibits a melting point of 11.5 °C, making it a stable liquid at standard room temperature. In contrast, p-cresol melts at 34.8 °C and o-cresol at 30.9 °C [1]. This physical state difference means that bulk handling of m-cresol does not require the jacketed heating lines or melting tanks necessary for its isomers.
| Evidence Dimension | Melting point and physical state at 20 °C |
| Target Compound Data | 11.5 °C (Liquid) |
| Comparator Or Baseline | p-Cresol: 34.8 °C (Solid) |
| Quantified Difference | 23.3 °C lower melting point |
| Conditions | Standard atmospheric pressure (101.3 kPa) |
Reduces energy costs and simplifies fluid transfer engineering in continuous manufacturing environments.
In condensation reactions with formaldehyde, m-cresol is the most reactive of the three methylphenol isomers[1]. Because the methyl group is in the meta position, the two ortho positions and the single para position relative to the hydroxyl group remain sterically unhindered and electronically activated. This provides three reactive sites for cross-linking, whereas p-cresol and o-cresol only offer two [1].
| Evidence Dimension | Available reactive sites for formaldehyde condensation |
| Target Compound Data | 3 available sites |
| Comparator Or Baseline | p-Cresol and o-Cresol: 2 available sites |
| Quantified Difference | 50% increase in potential cross-linking nodes per molecule |
| Conditions | Acidic or alkaline condensation polymerization |
Essential for formulating high-performance, heat-resistant resol and novolac resins that require maximum structural rigidity.
The synthesis of the organophosphate insecticide fenitrothion requires the nitration of a cresol to form a 3-methyl-4-nitrophenol intermediate [1]. Only m-cresol possesses the correct methyl group positioning to yield this exact intermediate upon para-nitration. Using p-cresol or o-cresol results in incorrect regioisomers that do not possess the required biological activity against target pests [1].
| Evidence Dimension | Yield of 3-methyl-4-nitrophenol intermediate |
| Target Compound Data | Forms target intermediate required for fenitrothion |
| Comparator Or Baseline | p-Cresol / o-Cresol: Forms inactive structural isomers |
| Quantified Difference | 100% absolute requirement for the meta-isomer |
| Conditions | Nitration followed by esterification with dimethyl phosphorochloridothioate |
Procurement of pure m-cresol is a non-negotiable requirement for the compliant synthesis of fenitrothion and fenthion.
m-Cresol is the required starting material for the industrial synthesis of thymol (2-isopropyl-5-methylphenol). When reacted with isopropanol or propylene over solid acid catalysts, m-cresol achieves high conversion rates, with optimized processes yielding over 90% thymol selectivity [1]. Isomeric substitution is chemically incompatible with this pathway, as p-cresol cannot form the 5-methyl-2-isopropylphenol structure [1].
| Evidence Dimension | Precursor viability for thymol synthesis |
| Target Compound Data | >90% selectivity to thymol under optimized conditions |
| Comparator Or Baseline | p-Cresol: 0% yield of thymol |
| Quantified Difference | Exclusive structural compatibility for 2-isopropyl-5-methylphenol |
| Conditions | Gas-phase catalytic alkylation at 250–350 °C |
Allows flavor and fragrance manufacturers to produce high-purity synthetic thymol independent of variable plant-derived sources.
m-Cresol is the preferred monomer for specialized phenol-formaldehyde resins (resols and novolacs) used in electronics packaging, wire enamels, and aerospace composites. Its three reactive sites ensure a high degree of cross-linking, resulting in superior thermal stability and mechanical strength compared to resins formulated with mixed cresols [1].
As the exclusive precursor to 3-methyl-4-nitrophenol, m-cresol is strictly required for the synthesis of contact insecticides such as fenitrothion. Procurement of high-purity m-cresol minimizes off-target nitration byproducts, ensuring high-yield, regulatory-compliant active ingredient production [2].
m-Cresol is utilized in large-scale catalytic isopropylation processes to manufacture synthetic thymol, which is further hydrogenated to produce synthetic menthol. This application relies entirely on the specific meta-substitution pattern to achieve the correct final molecular architecture [3].
Corrosive;Acute Toxic